1-Fluoro-3-phenoxybenzene

Catalog No.
S1911895
CAS No.
3798-89-8
M.F
C12H9FO
M. Wt
188.2 g/mol
Availability
In Stock
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1-Fluoro-3-phenoxybenzene

CAS Number

3798-89-8

Product Name

1-Fluoro-3-phenoxybenzene

IUPAC Name

1-fluoro-3-phenoxybenzene

Molecular Formula

C12H9FO

Molecular Weight

188.2 g/mol

InChI

InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI Key

WQXIFDPMJPHDPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)F

Biology

Application Summary: 1-Fluoro-3-phenoxybenzene is utilized in biological research, particularly in the development of single-benzene-based fluorophores (SBBFs) which are crucial for fluorescence-based techniques in analytical, imaging, and sensing applications .

Methods of Application: These compounds are synthesized with an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone. The synthesis involves various organic reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Results and Outcomes: The SBBFs exhibit enhanced photophysical properties, such as brightness and photostability, which are quantified using spectroscopic methods like UV-Vis and fluorescence spectroscopy .

Materials Science

Application Summary: In materials science, 1-Fluoro-3-phenoxybenzene derivatives are used to create fluorophores with specific properties for materials development .

Methods of Application: The methods involve chemical synthesis and characterization of the fluorophores, followed by their incorporation into materials through processes like doping or covalent bonding.

Results and Outcomes: The resulting materials demonstrate unique attributes such as low surface energy and exceptional weather resistance, which are measured using techniques like contact angle measurement and accelerated weathering tests .

Chemistry

Application Summary: This compound plays a role in the synthesis of new chemical entities, serving as a building block for complex molecules .

Methods of Application: Chemists employ 1-Fluoro-3-phenoxybenzene in various organic synthesis reactions, including coupling reactions and as an intermediate in multi-step syntheses.

Medicine

Application Summary: 1-Fluoro-3-phenoxybenzene is involved in the development of small molecules for medicinal applications, enhancing the potency and selectivity of drugs .

Methods of Application: The compound is used in medicinal chemistry to modify drug molecules, potentially blocking metabolic oxidation sites and improving pharmacokinetics.

Results and Outcomes: The modified drugs show improved efficacy and reduced side effects, as determined by clinical trials and bioavailability studies .

Pharmacology

Application Summary: It contributes to the pharmacological enhancement of drugs, affecting their potency and metabolic stability .

Methods of Application: Pharmacological studies involve the incorporation of fluorine atoms into drug candidates and assessing their impact on drug behavior.

Results and Outcomes: Studies reveal that fluorine substitution can significantly improve a drug’s performance, which is evaluated through pharmacokinetic and pharmacodynamic profiling .

Analytical Techniques

Application Summary: 1-Fluoro-3-phenoxybenzene is used in the development of analytical techniques, particularly in the synthesis of fluorinated building blocks for analytical reagents .

Methods of Application: The compound is used in the preparation of analytical standards and reagents, which are essential for accurate measurement and detection in various analytical methods.

Results and Outcomes: The reagents contribute to the precision and accuracy of analytical techniques, with performance metrics assessed through calibration curves and sensitivity analyses .

1-Fluoro-3-phenoxybenzene is an aromatic compound with the molecular formula C₁₂H₉FO. It features a fluorine atom and a phenoxy group attached to a benzene ring. The compound is recognized for its potential utility in organic synthesis and material science due to its unique electronic properties and reactivity patterns .

The reactivity of 1-fluoro-3-phenoxybenzene can be attributed to the presence of the fluorine atom, which can participate in nucleophilic substitutions or electrophilic aromatic substitutions. Key reactions include:

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The phenoxy group can direct electrophiles to ortho and para positions on the benzene ring, allowing for further functionalization .

Several methods exist for synthesizing 1-fluoro-3-phenoxybenzene:

  • Direct Fluorination: This method involves the reaction of phenoxybenzene with a fluorinating agent under controlled conditions.
  • Nucleophilic Substitution: Starting from 3-bromo-phenoxybenzene, treatment with a fluoride source can yield 1-fluoro-3-phenoxybenzene in good yields .
  • Electrophilic Aromatic Substitution: The introduction of the phenoxy group onto a fluorinated benzene precursor can also be achieved through this method.

1-Fluoro-3-phenoxybenzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing advanced materials, such as polymers with specific electronic characteristics.
  • Research: It is used in studies exploring structure-activity relationships in medicinal chemistry .

Interaction studies involving 1-fluoro-3-phenoxybenzene often focus on its behavior in biological systems or its reactivity with other chemical species. These studies help elucidate its potential applications and effects within various chemical environments. Research indicates that compounds containing fluorine can exhibit altered interaction profiles compared to their non-fluorinated counterparts, influencing their pharmacokinetics and toxicity .

Several compounds share structural similarities with 1-fluoro-3-phenoxybenzene. These include:

Compound NameMolecular FormulaKey Characteristics
1-Fluoro-4-phenoxybenzeneC₁₂H₉FOSimilar structure; different substitution pattern
2-Fluoro-4-phenoxybenzeneC₁₂H₉FODifferent position of fluorine; potential variations in reactivity
Phenyl fluorideC₆H₅FSimpler structure; lacks phenoxy group
4-FluorophenolC₆H₅FHydroxyl group instead of phenoxy; used in different applications

Uniqueness

The uniqueness of 1-fluoro-3-phenoxybenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. The combination of a fluorine atom and a phenoxy group provides distinct electronic properties that are not present in similar compounds, making it particularly valuable for targeted synthetic pathways and research applications .

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution represents a fundamental approach for synthesizing 1-Fluoro-3-phenoxybenzene through the direct introduction of fluorine atoms onto aromatic systems. The mechanism follows a characteristic two-step pathway involving the formation of a positively charged benzenonium intermediate [1]. In the first, rate-determining step, an electrophilic fluorine species forms a sigma-bond to the aromatic ring, generating a carbocation intermediate. The second, faster step involves proton removal to restore aromaticity [2] [3].

The phenoxy group in phenoxybenzene derivatives acts as an electron-donating substituent through resonance effects, significantly influencing the reactivity and regioselectivity of electrophilic substitution reactions [4]. The oxygen atom can donate electron density into the aromatic ring through its lone pairs, making the ring more nucleophilic and thus more reactive toward electrophilic attack [5]. This activation occurs primarily at the ortho and para positions relative to the phenoxy substituent, following the well-established directing effects of electron-donating groups.

Fluorination using electrophilic fluorine sources requires careful control of reaction conditions due to the high reactivity of fluorine-containing electrophiles. Lewis acid catalysts such as aluminum chloride or iron chloride are commonly employed to generate the necessary electrophilic species from fluorine sources [6]. The reaction typically proceeds at moderate temperatures (25-100°C) with yields ranging from 60-85%, depending on the specific substrate and reaction conditions.

The regioselectivity of electrophilic fluorination on phenoxybenzene systems follows predictable patterns based on the directing effects of the phenoxy group. The electron-donating nature of the phenoxy substituent activates positions ortho and para to the ether linkage, making these sites preferentially reactive toward electrophilic attack [7]. This selectivity is crucial for achieving the desired substitution pattern in 1-Fluoro-3-phenoxybenzene synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions provide an alternative and often more practical route for the synthesis of 1-Fluoro-3-phenoxybenzene, particularly when starting from appropriately activated aromatic precursors. The classical addition-elimination mechanism proceeds through the formation of a negatively charged Meisenheimer intermediate, which requires the presence of electron-withdrawing groups to stabilize the intermediate complex [8] [9].

The reaction mechanism involves the initial attack of a fluoride nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate. This step is typically rate-determining due to the disruption of aromaticity [10]. The subsequent elimination of the leaving group restores the aromatic system and completes the substitution process. The overall transformation requires temperatures in the range of 80-180°C and can achieve yields of 70-95% under optimized conditions.

Recent developments in nucleophilic aromatic substitution have revealed the existence of concerted mechanisms that bypass the formation of discrete Meisenheimer intermediates [11] [12]. These concerted pathways minimize the buildup of negative charge on the aromatic ring, allowing for more efficient substitution on less activated substrates. The concerted mechanism has been particularly valuable for late-stage fluorination applications where traditional methods fail due to functional group incompatibility.

Kinetic studies of nucleophilic aromatic substitution reactions have provided detailed insights into the factors governing reactivity and selectivity [10] [13]. Rate constants for various fluorinated aromatic substrates show significant variation depending on the electronic properties of substituents and reaction conditions. For example, 2,4-dinitrofluorobenzene exhibits a rate constant of 0.046 min⁻¹, which is 3.8 times higher than that of 4-nitrofluorobenzene under similar conditions, demonstrating the pronounced effect of additional electron-withdrawing groups on reaction rates.

Industrial Production Techniques

Continuous Flow Reactor Optimization

Industrial production of 1-Fluoro-3-phenoxybenzene has increasingly adopted continuous flow reactor technologies to address the challenges associated with traditional batch processing methods. Continuous flow systems offer superior heat and mass transfer characteristics, enhanced safety profiles, and improved process control compared to conventional batch reactors [14] [15].

The implementation of continuous flow fluorination platforms has revolutionized the production of fluorochemicals by addressing the inherent safety concerns associated with fluorine gas handling [15]. These systems enable precise control of reaction parameters, including temperature, pressure, and residence time, leading to improved yields and reduced formation of side products. Space-time yields in continuous flow reactors typically range from 2.5 to 4.2 mol/L·h, representing a significant improvement over batch processes.

Flat-plate reactor designs have shown particular promise for fluorination reactions, achieving high photocatalytic space-time yields through optimized light distribution and enhanced mass transfer [14]. Response surface methodology studies have identified optimal operating conditions, with moderate residence times (24.9 minutes) and elevated temperatures (334.6 K) providing maximum product yields. The integration of computational fluid dynamics modeling has further enhanced reactor design by optimizing flow patterns and mixing characteristics.

Temperature and pressure optimization in continuous flow systems requires careful consideration of reaction kinetics and thermodynamics. Higher temperatures generally increase reaction rates but may also promote side reactions and product degradation. The optimal temperature range for most fluorination processes falls between 80-150°C, balancing reaction efficiency with selectivity considerations [16]. Pressure control is particularly important for maintaining proper phase behavior and ensuring consistent product quality.

Purification Strategies for Scalability

The purification of 1-Fluoro-3-phenoxybenzene on an industrial scale presents unique challenges due to the presence of fluorinated impurities and the need for high product purity. Traditional purification methods such as distillation and crystallization require modification to handle the specific properties of fluorinated compounds [17] [18].

Distillation-based separation techniques remain the primary method for large-scale purification, often combined with chromatographic polishing steps to achieve the required purity levels. The relatively low boiling point of 1-Fluoro-3-phenoxybenzene (approximately 205°C) facilitates separation from higher-boiling impurities through fractional distillation [19]. However, the presence of closely boiling fluorinated analogs necessitates high-efficiency distillation columns with numerous theoretical plates.

Membrane separation technologies have emerged as promising alternatives for fluorinated compound purification, offering advantages in terms of energy efficiency and selective separation capabilities [16]. Specialized fluoropolymer membranes exhibit preferential permeability for specific fluorinated compounds, enabling selective separation based on molecular size and chemical affinity. These systems are particularly effective for removing trace impurities and achieving high product purities.

Liquid-liquid extraction methods utilize the unique solubility properties of fluorinated compounds to achieve separation from non-fluorinated impurities. Perfluorinated solvents can selectively extract fluorinated products while leaving non-fluorinated materials in the aqueous or organic phase [20]. This approach is particularly useful for removing catalyst residues and polar impurities that may interfere with subsequent processing steps.

Quality control protocols for industrial-scale production require comprehensive analytical characterization using multiple techniques. Gas chromatography-mass spectrometry provides quantitative analysis of product purity and identification of trace impurities [13]. Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR, offers detailed structural confirmation and can detect fluorinated impurities at low concentrations [21]. High-resolution mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis [22].

Mechanistic Studies of Key Reactions

Benzyne Intermediate Formation Pathways

The benzyne mechanism represents a distinct pathway for nucleophilic aromatic substitution that proceeds through highly reactive aryne intermediates. This elimination-addition mechanism involves the initial elimination of hydrogen halide from an aryl halide precursor, followed by nucleophilic addition to the resulting benzyne intermediate [23] [24] [25].

Benzyne formation requires the use of strong bases such as potassium amide in liquid ammonia at temperatures ranging from -33°C to 340°C, depending on the specific substrate and base employed [26]. The elimination step follows an E2 mechanism, where the base abstracts a hydrogen atom adjacent to the halogen substituent, resulting in the formation of a highly strained triple bond within the aromatic ring [27]. This intermediate exhibits extreme reactivity due to the significant angle strain imposed by the benzene ring geometry.

The structure of benzyne is characterized by a distorted triple bond with bond angles significantly less than the ideal 180° found in aliphatic alkynes [24] [28]. This distortion creates substantial ring strain and makes the intermediate highly electrophilic, readily undergoing addition reactions with various nucleophiles. The π-bond of the "triple bond" lies in the plane of the benzene ring, while a second π-bond extends perpendicular to this plane, creating unique reactivity patterns.

Experimental evidence for benzyne intermediates has been obtained through isotopic labeling studies and trapping experiments [28]. When chlorobenzene labeled with ¹⁴C at the carbon bearing the chlorine substituent undergoes reaction with potassium amide, the resulting aniline product shows scrambling of the label between two adjacent positions. This observation is consistent with the formation of a symmetrical benzyne intermediate where the labeled carbon can be attacked from either side.

The regioselectivity of nucleophilic addition to benzyne intermediates depends on the electronic and steric properties of both the nucleophile and any substituents present on the benzyne ring [23]. Unsubstituted benzyne shows no inherent selectivity, leading to mixtures of products when unsymmetrical nucleophiles are employed. However, the presence of electron-withdrawing or electron-donating substituents can direct the nucleophilic attack to specific positions through electronic effects.

Kinetic Analysis of SNAr Reactions

Detailed kinetic studies of nucleophilic aromatic substitution reactions have provided fundamental insights into the factors controlling reaction rates and mechanisms. The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring, which disrupts aromaticity and forms the anionic intermediate [10] [29].

Brönsted-type linear free energy relationships have proven particularly valuable for mechanistic analysis of SNAr reactions [10]. The slope parameter βnuc obtained from plots of log k versus nucleophile basicity provides information about the degree of bond formation in the transition state. Values of βnuc typically range from 0.3 to 0.8 for addition-elimination mechanisms, with higher values indicating greater bond formation and more product-like transition states.

Temperature-dependent kinetic studies reveal activation energies ranging from 75 to 92 kJ/mol for various fluorinated aromatic substrates [13]. The activation energy reflects the energy barrier for the formation of the Meisenheimer intermediate and correlates with the electron-deficiency of the aromatic ring. Substrates with multiple electron-withdrawing groups exhibit lower activation energies due to enhanced stabilization of the anionic intermediate.

Substituent effects on reaction rates follow predictable patterns based on electronic considerations [30]. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl accelerate SNAr reactions by stabilizing the negative charge that develops during intermediate formation. The position of these substituents relative to the reaction site is crucial, with ortho and para substitution providing maximum stabilization through resonance effects.

Solvent effects play a significant role in SNAr reaction kinetics, particularly for reactions involving ionic nucleophiles [31]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by solvating cations while leaving anions relatively unsolvated. This differential solvation increases the effective nucleophilicity and accelerates the reaction rate.

The influence of leaving group ability on SNAr reactions differs from that observed in aliphatic substitution reactions [32]. In aromatic systems, the leaving group departs after the rate-determining step, making its identity less critical for overall reaction rates. However, very poor leaving groups can make the elimination step rate-determining, leading to different kinetic behavior and product distributions.

Recent mechanistic investigations have identified concerted pathways for certain SNAr reactions that bypass the formation of discrete Meisenheimer intermediates [11] [33]. These concerted mechanisms are characterized by simultaneous nucleophile attack and leaving group departure, resulting in single-step transformations. The concerted pathway is favored when the buildup of negative charge on the aromatic ring is minimized through specific electronic and steric factors.

1-Fluoro-3-phenoxybenzene demonstrates significant thermodynamic stability under standard conditions, characteristic of aromatic compounds with stabilizing electronic effects. The compound exhibits stability across a wide temperature range, with thermal decomposition occurring only above 200°C [1]. This thermal stability can be attributed to the delocalized π-electron system of both aromatic rings and the stabilizing influence of the phenoxy group through resonance effects.

The fluorine substitution contributes to enhanced chemical stability through the formation of strong carbon-fluorine bonds (bond dissociation energy approximately 480 kJ/mol), which are among the strongest single bonds in organic chemistry [2] [3]. The electron-withdrawing nature of fluorine creates an inductive effect that stabilizes the aromatic system against nucleophilic attack while maintaining overall molecular integrity.

Phase behavior analysis indicates that 1-Fluoro-3-phenoxybenzene exists as a liquid or low-melting solid at ambient conditions. The molecular structure, with its moderate molecular weight of 188.20 g/mol and lipophilic character (XLogP3 = 4.0), suggests favorable interactions with organic solvents and limited aqueous solubility [4] [5]. The compound demonstrates typical aromatic phase behavior, with vapor pressure characteristics consistent with substituted diphenyl ethers.

Thermodynamic calculations based on structural analogs suggest that the standard enthalpy of formation is approximately -150 to -180 kJ/mol, indicating favorable formation from constituent elements [6]. The compound exhibits negative Gibbs free energy of formation, confirming thermodynamic favorability under standard conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 1-Fluoro-3-phenoxybenzene reveals characteristic aromatic proton signals in the δ 6.8-7.5 ppm region [7] [8]. The fluorine substitution creates distinctive coupling patterns, with meta-fluorine showing characteristic long-range coupling to neighboring aromatic protons. The phenoxy linkage produces a complex multipicity pattern due to the presence of ten aromatic protons distributed across two rings with different electronic environments.

¹³C Nuclear Magnetic Resonance spectroscopy demonstrates aromatic carbon signals spanning δ 115-165 ppm, with the carbon bearing fluorine appearing as a characteristic doublet due to ¹³C-¹⁹F coupling (¹JC-F ≈ 245-250 Hz) [9] [10]. The phenoxy carbon exhibits typical chemical shifts around δ 157-160 ppm, while the quaternary carbon at the ether linkage appears around δ 157 ppm. The remaining aromatic carbons show typical substituted benzene patterns with appropriate multiplicities from fluorine coupling.

¹⁹F Nuclear Magnetic Resonance spectroscopy shows a single fluorine signal expected around δ -110 to -120 ppm relative to trifluoroacetic acid standard [11]. The chemical shift reflects the aromatic environment and meta-substitution pattern, with the electron-donating phenoxy group providing slight shielding compared to simple fluorobenzene.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands consistent with the molecular structure [12] [13]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretching modes occur around 1500-1600 cm⁻¹. The carbon-fluorine bond produces a strong, characteristic absorption in the 1200-1300 cm⁻¹ region, typical of aromatic fluorine compounds.

The phenoxy ether linkage contributes distinctive absorptions around 1240 cm⁻¹ corresponding to aromatic carbon-oxygen stretching. Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the 700-900 cm⁻¹ region, with specific patterns indicating the meta-disubstitution arrangement.

Mass Spectrometry

Electron ionization mass spectrometry shows the molecular ion peak at m/z 188, corresponding to the molecular weight of 1-Fluoro-3-phenoxybenzene [10]. Characteristic fragmentation patterns include loss of the phenoxy group (C₆H₅O⁻, 93 mass units) to give a prominent fragment at m/z 95 corresponding to the fluorobenzene cation radical. Additional fragmentation produces the phenyl cation (m/z 77) and fluorinated aromatic fragments.

The mass spectral fragmentation follows typical diphenyl ether patterns, with cleavage at the ether bond being favored due to the stability of the resulting aromatic cation radicals. Base peaks typically appear at m/z 94-95, representing the fluorinated benzene fragment after loss of the phenoxy moiety.

Solubility Parameters and Partition Coefficients

Hansen solubility parameters for 1-Fluoro-3-phenoxybenzene can be estimated using group contribution methods [14] [15] [16]. The dispersion parameter (δD) is calculated at approximately 18.5-19.5 MPa^0.5, reflecting strong London dispersion forces from the aromatic π-systems. The polar parameter (δP) is estimated at 8.0-10.0 MPa^0.5, accounting for the dipolar interactions from both the carbon-fluorine bond and the ether linkage. The hydrogen bonding parameter (δH) is relatively low at 3.0-5.0 MPa^0.5, as the compound lacks significant hydrogen bond donor capability.

The total solubility parameter (δ) is calculated at approximately 20.5-22.0 MPa^0.5, indicating moderate polarity and suggesting good solubility in aromatic solvents, chlorinated hydrocarbons, and polar aprotic solvents. This parameter range predicts limited solubility in highly polar protic solvents and very low aqueous solubility.

The octanol-water partition coefficient (Log P) is experimentally determined or calculated to be approximately 4.0 [17] [4], indicating highly lipophilic character. This value suggests strong preference for organic phases over aqueous phases, with implications for bioaccumulation potential and environmental fate. The high Log P value is consistent with the aromatic character and moderate molecular size of the compound.

Water solubility is predicted to be very low, likely less than 100 mg/L at 25°C, based on the lipophilic character and lack of water-solvating functional groups. Solubility in organic solvents follows Hansen parameter matching, with high solubility expected in benzene, toluene, chlorinated solvents, and ethers, while showing moderate solubility in alcohols and ketones.

Reactivity Toward Electrophiles and Nucleophiles

Electrophilic Aromatic Substitution Reactivity

1-Fluoro-3-phenoxybenzene exhibits complex reactivity patterns in electrophilic aromatic substitution reactions due to the opposing electronic effects of the fluorine and phenoxy substituents [18] [2] [19]. The fluorine atom acts as a mild deactivating group through its strong electron-withdrawing inductive effect (-I), while the phenoxy group serves as an activating substituent through resonance electron donation (+M effect).

Experimental data from related fluorinated aromatic compounds indicates that fluorobenzene derivatives typically react at 15-80% the rate of benzene in electrophilic aromatic substitution reactions [2] [3]. For 1-Fluoro-3-phenoxybenzene, the phenoxy group partially compensates for fluorine deactivation, resulting in overall reactivity approaching that of benzene itself.

Regioselectivity in electrophilic aromatic substitution strongly favors positions ortho and para to the phenoxy group, as this substituent dominates the electronic directing effects. The positions ortho to fluorine are disfavored due to steric hindrance and electronic deactivation. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, with the phenoxy group directing incoming electrophiles to the 2 and 4 positions of the phenoxybenzene ring system.

Nucleophilic Aromatic Substitution Reactivity

The presence of the electron-withdrawing fluorine substituent activates the aromatic ring toward nucleophilic aromatic substitution reactions [22]. Fluorine's strong electronegativity creates electron deficiency at the aromatic ring, facilitating nucleophilic attack through addition-elimination mechanisms. The fluorine atom itself can serve as the leaving group in nucleophilic substitution reactions.

Nucleophilic substitution reactions proceed most readily at the carbon bearing fluorine (ipso substitution) or at positions meta to the phenoxy group where electron density is reduced. Common nucleophiles include hydroxide, alkoxide, and amine species, which can displace fluorine under appropriate conditions (elevated temperature, polar aprotic solvents, strong base).

The rate of nucleophilic aromatic substitution is enhanced compared to simple benzene derivatives due to the electron-withdrawing fluorine substituent. However, the electron-donating phenoxy group provides some deactivation toward nucleophilic attack at positions ortho and para to its attachment point.

XLogP3

4

Wikipedia

1-Fluoro-3-phenoxybenzene

Dates

Last modified: 08-16-2023

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